molecular formula C20H17NO3S2 B14591664 4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol CAS No. 61151-11-9

4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol

Cat. No.: B14591664
CAS No.: 61151-11-9
M. Wt: 383.5 g/mol
InChI Key: FALQXALCMQSDIC-UHFFFAOYSA-N
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Description

4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol is a complex organic compound characterized by the presence of nitro, phenylsulfanyl, and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by the introduction of phenylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.

    Substitution: Lewis acids such as aluminum chloride (AlCl3) can facilitate electrophilic aromatic substitution.

Major Products

The major products formed from these reactions include amines, sulfoxides, sulfones, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylsulfanyl groups can modulate the compound’s reactivity and binding affinity to various biomolecules. These interactions can affect cellular pathways and lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: A simpler compound with a nitro group and a phenol group.

    2,6-Dimethylphenol: Contains methyl groups instead of phenylsulfanyl groups.

    Phenylsulfanylbenzene: Lacks the nitro and phenol groups.

Uniqueness

4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and phenylsulfanyl groups allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61151-11-9

Molecular Formula

C20H17NO3S2

Molecular Weight

383.5 g/mol

IUPAC Name

4-nitro-2,6-bis(phenylsulfanylmethyl)phenol

InChI

InChI=1S/C20H17NO3S2/c22-20-15(13-25-18-7-3-1-4-8-18)11-17(21(23)24)12-16(20)14-26-19-9-5-2-6-10-19/h1-12,22H,13-14H2

InChI Key

FALQXALCMQSDIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC(=CC(=C2O)CSC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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